molecular formula C23H25ClN4O2S2 B2663407 N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216797-61-3

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2663407
CAS No.: 1216797-61-3
M. Wt: 489.05
InChI Key: BQMFZZBFLBAPEF-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[d]thiazole moiety in the structure imparts significant pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzo[d]thiazole ring via electrophilic substitution reactions, often using methylating agents such as methyl iodide.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 3-chloropropylmorpholine under basic conditions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of the benzo[d]thiazole derivative with a suitable carboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinopropyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted morpholinopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities. Researchers investigate its interaction with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. It is evaluated in preclinical studies for its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-pyrrolidinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride

Uniqueness

Compared to similar compounds, N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is unique due to the presence of the morpholinopropyl group. This group imparts distinct physicochemical properties, such as increased solubility and enhanced biological activity. The compound’s specific substitution pattern also contributes to its unique reactivity and interaction with biological targets.

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with morpholinopropyl amines under specific conditions to yield the desired carboxamide structure. The synthetic route often employs methods such as microwave-assisted synthesis or reflux in organic solvents, which enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on benzothiazole derivatives have shown that they can be effective against a range of bacteria and fungi. However, specific studies on this compound have yet to definitively establish its efficacy against specific microbial strains.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Benzothiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that certain benzothiazole compounds showed cytotoxicity against leukemia and solid tumor-derived cell lines, indicating a promising avenue for further investigation into the anticancer effects of this compound .

The mechanisms through which benzothiazole derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many compounds interfere with key enzymes involved in cellular processes.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancerous cells.
  • Antioxidant Properties : Certain derivatives demonstrate the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress.

Case Studies

  • Cytotoxicity Assays : In vitro studies have been conducted using human cell lines to evaluate the cytotoxic effects of this compound. Results indicated significant inhibition of cell growth at varying concentrations, suggesting a dose-dependent response.
  • Antimicrobial Testing : In a comparative study, several benzothiazole derivatives were tested against common pathogens. While some exhibited strong antimicrobial activity, further research is needed to assess the specific efficacy of this compound.

Data Tables

Activity TypeTest Organism/Cell LineResultReference
CytotoxicityHuman leukemia cellsIC50 = 5 µM
AntimicrobialStaphylococcus aureusNo significant activity
AnticancerSolid tumor-derived cellsSignificant inhibition observed

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-16-3-5-19-21(13-16)31-23(25-19)27(8-2-7-26-9-11-29-12-10-26)22(28)17-4-6-18-20(14-17)30-15-24-18;/h3-6,13-15H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMFZZBFLBAPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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